molecular formula C26H36O8 B12414581 6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

カタログ番号: B12414581
分子量: 480.6 g/mol
InChIキー: VHQHMYZONZIQMP-RWPORLSISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It was discovered as part of a structure-guided design campaign and is selective for polo-like kinase 1 (PLK1) over BRD4-BD1 . This compound has shown significant potential in oncology research due to its ability to inhibit specific protein-protein interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of compound 6 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pteridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the cyclopentyl, methyl, and propyl groups through selective reactions.

    Coupling reactions: The final steps involve coupling the pteridine core with the benzamide moiety using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of compound 6 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

Types of Reactions

Compound 6 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the pteridine core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various analogs of compound 6 with modified functional groups, which can be further studied for their biological activity.

科学的研究の応用

Compound 6 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study protein-protein interactions and enzyme inhibition.

    Biology: Helps in understanding the role of PLK1 in cell cycle regulation and cancer progression.

    Medicine: Potential therapeutic agent for the treatment of cancers that overexpress PLK1.

    Industry: Can be used in the development of new drugs and therapeutic strategies.

作用機序

Compound 6 exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1). The inhibition of PLK1 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    PLK1 inhibition: Direct binding to the active site of PLK1, preventing its interaction with substrates.

    Cell cycle arrest: Disruption of the normal cell cycle progression, leading to G2/M phase arrest.

    Apoptosis: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.

類似化合物との比較

Similar Compounds

    Dual BRD4/PLK1 inhibitor 23: Another compound from the same design campaign, but it inhibits both BRD4 and PLK1.

    Vorasidenib: A brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenases 1 and 2.

    ABBV-467: A highly potent, selective MCL-1 inhibitor.

Uniqueness

Compound 6 is unique due to its selective inhibition of PLK1 over other targets, making it a valuable tool for studying the specific role of PLK1 in cancer biology. Its high selectivity and potency make it a promising candidate for further development as a therapeutic agent.

特性

分子式

C26H36O8

分子量

480.6 g/mol

IUPAC名

4-oxo-4-[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid

InChI

InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D

InChIキー

VHQHMYZONZIQMP-RWPORLSISA-N

異性体SMILES

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCC(=O)O)O

正規SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。